4-tert-Butyl-N-methyl-N-phenylbenzene-1-carbothioamide
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Overview
Description
4-tert-Butyl-N-methyl-N-phenylbenzene-1-carbothioamide is an organic compound with the molecular formula C18H21NS. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a phenyl group attached to a benzene ring with a carbothioamide functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-methyl-N-phenylbenzene-1-carbothioamide typically involves the reaction of tert-butylbenzene with methylamine and phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: tert-Butylbenzene reacts with methylamine in the presence of a catalyst to form N-methyl-tert-butylbenzene.
Step 2: N-methyl-tert-butylbenzene is then reacted with phenyl isothiocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-methyl-N-phenylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-tert-Butyl-N-methyl-N-phenylbenzene-1-carbothioamide is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-methyl-N-phenylbenzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-N-methyl-N-phenylbenzamide
- 4-tert-Butyl-N-methyl-N-phenylbenzenesulfonamide
- 4-tert-Butyl-N-methyl-N-phenylbenzenecarbothioamide
Uniqueness
4-tert-Butyl-N-methyl-N-phenylbenzene-1-carbothioamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
21010-32-2 |
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Molecular Formula |
C18H21NS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-tert-butyl-N-methyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C18H21NS/c1-18(2,3)15-12-10-14(11-13-15)17(20)19(4)16-8-6-5-7-9-16/h5-13H,1-4H3 |
InChI Key |
LXCURFADVXIXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=S)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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